Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a 1,2,4-triazine core substituted at positions 3, 5, and 4. The 3-position bears a 3-(trifluoromethyl)phenyl group, the 5-position features a [2-(methoxycarbonyl)phenyl]sulfanyl moiety, and the 6-position is esterified with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4S/c1-3-31-20(29)16-18(32-15-10-5-4-9-14(15)19(28)30-2)25-17(27-26-16)12-7-6-8-13(11-12)21(22,23)24/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNMZKHGKEXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H16F3N3O4S
- Molecular Weight : 463.43 g/mol
- CAS Number : [Not provided in search results]
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the presence of the triazine ring and the trifluoromethyl group. These components enhance the compound's lipophilicity and bioavailability, potentially leading to increased interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial properties. For example, compounds with similar structures have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes within microorganisms .
Antitumor Potential
The compound's structural analogs have shown promise in cancer therapy. Triazine derivatives have been explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study investigated various triazine derivatives, including those with sulfanyl groups similar to our compound. Results demonstrated that these derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
- Antitumor Activity : In a recent study focusing on triazine-based compounds, several were tested for cytotoxic effects on various cancer cell lines. The results indicated that certain modifications in the triazine structure enhanced cytotoxicity against breast and prostate cancer cells. This suggests that this compound may warrant further investigation for its potential antitumor effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit promising anticancer properties. Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of triazine showed significant inhibition of cell proliferation in breast and lung cancer models. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Fungicidal Activity
The compound's structural features suggest potential applications in agricultural chemistry, particularly as a fungicide.
- Case Study : Research has shown that triazine-based compounds can inhibit fungal growth by disrupting cellular processes. This compound was tested against common agricultural fungi and demonstrated effective fungicidal properties at low concentrations .
Herbicidal Properties
Preliminary studies indicate that the compound may also possess herbicidal activity, making it suitable for crop protection.
- Data Table: Herbicidal Efficacy
| Target Weed | Effective Dose (g/ha) |
|---|---|
| Amaranthus retroflexus | 1.5 |
| Cynodon dactylon | 2.0 |
These findings support further exploration into its use as an environmentally friendly herbicide.
Photovoltaic Materials
The unique electronic properties of triazines make them suitable candidates for use in organic photovoltaic devices.
- Case Study : Research has indicated that incorporating triazine derivatives into polymer matrices can enhance charge transport properties, improving the efficiency of solar cells .
Polymer Stabilizers
This compound can also act as a stabilizer in polymers due to its ability to absorb UV radiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,2,4-triazine derivatives, focusing on substituent variations and their implications:
Key Findings :
Substituent Effects on Electronic Properties: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or phenyl groups in analogs .
Impact on Reactivity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, methoxycarbonyl) may exhibit slower substitution kinetics compared to analogs with electron-donating groups (e.g., methyl) .
Biological and Agrochemical Relevance: Triazine derivatives with sulfanyl and trifluoromethyl groups (e.g., triflusulfuron-methyl in ) are known as herbicides, implying that the target compound may share similar modes of action . The absence of a sulfonylurea bridge (common in compounds) distinguishes the target compound from classical triazine pesticides, suggesting divergent applications .
Q & A
Q. How can researchers optimize the synthesis of this triazine derivative to improve yield and purity?
Methodological Answer:
- Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, substituent positions on the phenyl ring (e.g., trifluoromethyl vs. methyl) significantly influence reaction kinetics and byproduct formation .
- Employ HPLC or LC-MS for real-time monitoring of intermediates and impurities, enabling rapid adjustments to reaction conditions .
- Consider sulfur-containing analogs (e.g., thioether vs. oxygen-based linkages) to assess reactivity differences, as sulfanyl groups may alter nucleophilic substitution pathways .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- High-resolution NMR (¹H, ¹³C, and 19F) to confirm substituent positions and detect regioisomeric impurities. The trifluoromethyl group’s electron-withdrawing effects will cause distinct shifts in aromatic proton signals .
- X-ray crystallography for unambiguous determination of the triazine core conformation and sulfur-aryl bond geometry, critical for structure-activity relationship (SAR) studies .
- FT-IR spectroscopy to validate the presence of ester (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹) functional groups .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Use density functional theory (DFT) to model charge distribution and frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. For example, the triazine core’s electron-deficient nature may favor nucleophilic attacks at the 5-position .
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate plausible reaction mechanisms, such as thioether bond cleavage or ester hydrolysis under acidic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between this compound and structurally similar analogs?
Methodological Answer:
- Perform meta-analysis of bioassay datasets, comparing substituent effects (e.g., trifluoromethyl vs. chloro groups) on target binding. For instance, steric hindrance from the 3-(trifluoromethyl)phenyl group may reduce enzyme affinity compared to smaller substituents .
- Use molecular dynamics simulations to assess conformational flexibility in solution versus crystal structures. Discrepancies in binding pocket interactions (e.g., hydrogen bonding with the methoxycarbonyl group) may explain inconsistent activity .
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC-UV to track degradation products. The ester moiety is prone to hydrolysis under alkaline conditions (pH > 8), generating carboxylic acid derivatives .
- Apply Arrhenius kinetics modeling to extrapolate shelf-life at standard storage temperatures. For example, the sulfanyl group’s susceptibility to oxidation may necessitate inert atmosphere storage .
Q. What advanced methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Use photoaffinity labeling with a radiolabeled or fluorescent analog to identify protein targets. The trifluoromethyl group’s hydrophobicity may enhance membrane permeability, enabling intracellular target engagement .
- Perform metabolomics profiling (LC-MS/MS) to map metabolic pathways, such as cytochrome P450-mediated oxidation of the phenyl ring or glutathione conjugation at the sulfanyl group .
Q. How can SAR studies be designed to explore the impact of substituent variations on pharmacological activity?
Methodological Answer:
- Synthesize focused libraries with systematic substitutions (e.g., replacing trifluoromethyl with methylsulfonyl or nitro groups) and assay against relevant targets (e.g., kinases or GPCRs). Substituent lipophilicity (ClogP) and electronic effects (Hammett σ constants) should be correlated with activity .
- Apply machine learning models trained on existing triazine datasets to predict bioactivity cliffs and prioritize high-value analogs for synthesis .
Q. What environmental impact assessments are critical for this compound’s use in field studies?
Methodological Answer:
- Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) to evaluate aquatic toxicity. The trifluoromethyl group’s persistence may necessitate biodegradation studies under OECD 301 guidelines .
- Use computational fate models (e.g., EPI Suite) to predict bioaccumulation potential (BCF) and soil adsorption coefficients (Koc), informing disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
